molecular formula C15H13NO2 B187708 N-(2-Benzoylphenyl)acetamide CAS No. 85-99-4

N-(2-Benzoylphenyl)acetamide

Cat. No.: B187708
CAS No.: 85-99-4
M. Wt: 239.27 g/mol
InChI Key: MRXZRJQRQWTKIX-UHFFFAOYSA-N
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Description

N-(2-Benzoylphenyl)acetamide is an organic compound with the molecular formula C15H13NO2. It is a derivative of benzophenone, where one of the hydrogen atoms on the benzene ring is replaced by an acetamido group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetamidobenzophenone typically involves the protection of aniline as acetanilide, followed by benzoylation with (trichloromethyl)benzene in the presence of aluminum. The final step involves the removal of the acetyl group from the amino group to yield the desired product .

Industrial Production Methods: Industrial production methods for 2-acetamidobenzophenone often employ similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: N-(2-Benzoylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to 2-aminobenzophenone.

    Substitution: Electrophilic substitution reactions can introduce different substituents on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or reduction with sodium borohydride.

    Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products:

    Oxidation: Quinones

    Reduction: 2-Aminobenzophenone

    Substitution: Various substituted benzophenones

Scientific Research Applications

Comparison with Similar Compounds

    2-Aminobenzophenone: A direct reduction product of 2-acetamidobenzophenone.

    Benzophenone: The parent compound, lacking the acetamido group.

    Quinoline Derivatives: Formed through cyclization reactions involving 2-acetamidobenzophenone.

Uniqueness: N-(2-Benzoylphenyl)acetamide is unique due to its acetamido group, which imparts distinct reactivity and properties compared to its analogs. This functional group allows for specific synthetic transformations and applications in various fields.

Properties

IUPAC Name

N-(2-benzoylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-11(17)16-14-10-6-5-9-13(14)15(18)12-7-3-2-4-8-12/h2-10H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXZRJQRQWTKIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10234051
Record name Acetamide, N-(2-benzoylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10234051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85-99-4
Record name 2′-Benzoylacetanilide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(2-benzoylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Acetamidobenzophenone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126369
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N-(2-benzoylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10234051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Chloro-4-phenylquinoline was prepared by the following method (Rxn-1). 2-Aminobenzophenone (21 g, 106.5 mmol) was dissolved in methylene chloride (213 mL) and triethylamine (22.3 mL, 159.8 mmol) was added slowly. After cooling to 0° C., acetylchloride (8.3 mL, 117.2 mmol) was added to the reaction mixture dropwise. The reaction mixture was then removed from ice and allowed to stir overnight. Upon the addition of 10% hydrochloric acid (84 mL), the aqueous layers were combined and extracted with ethyl acetate. The organic phases were combined, dried with magnesium sulfate, and concentrated. Purification by column chromatography (25% ethyl acetate/heptane) gave 2-acetamidobenzophenone.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
213 mL
Type
solvent
Reaction Step One
Quantity
22.3 mL
Type
reactant
Reaction Step Two
Quantity
8.3 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a key application of 2-Acetamidobenzophenone in organic synthesis?

A1: 2-Acetamidobenzophenone serves as a valuable precursor for synthesizing substituted 2-aminobenzophenones []. This is significant because 2-aminobenzophenones are important building blocks in the development of various pharmaceuticals, agrochemicals, and other fine chemicals.

Q2: What synthetic advantage does the method described in the paper offer for producing substituted 2-aminobenzophenones?

A2: The paper describes a "mild and practical procedure" [] for synthesizing these compounds. While the specifics are not detailed in the abstract, this suggests the method may offer advantages such as higher yields, milder reaction conditions, reduced reaction times, or easier purification compared to previous methods. This contributes to a more efficient and potentially environmentally friendlier approach to producing these valuable compounds.

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